Cas no 112671-42-8 (4-Bromo-1-iodo-2-nitrobenzene)

4-Bromo-1-iodo-2-nitrobenzene is a halogenated nitroaromatic compound with the molecular formula C₆H₃BrINO₂. This compound serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions such as Suzuki and Sonogashira couplings, owing to the reactivity of its bromo and iodo substituents. The presence of both bromine and iodine allows for selective functionalization, while the nitro group enhances electrophilic properties, facilitating further derivatization. Its crystalline solid form and well-defined structure make it suitable for precise synthetic applications. The compound is commonly used in pharmaceutical and materials science research, where controlled aromatic substitution is required. Proper handling is advised due to its potential sensitivity to light and heat.
4-Bromo-1-iodo-2-nitrobenzene structure
4-Bromo-1-iodo-2-nitrobenzene structure
Product Name:4-Bromo-1-iodo-2-nitrobenzene
CAS No:112671-42-8
MF:C6H3BrINO2
MW:327.90199303627
MDL:MFCD11505492
CID:98259
Update Time:2025-05-21

4-Bromo-1-iodo-2-nitrobenzene Chemical and Physical Properties

Names and Identifiers

    • 4-Bromo-1-iodo-2-nitrobenzene
    • 4-Bromo-1-iodo-2-nitro-benzene
    • 5-Bromo-2-iodonitrobenzene
    • 4-broMo-2-nitroiodobenzene
    • 2-nitro-4-broMo-iodobenzene
    • Benzene, 4-broMo-1-iodo-2-nitro-
    • 1-Iodo-2-nitro-4-bromobenzene
    • EBD25704
    • WT82445
    • AS04506
    • AS03369
    • SY029593
    • BC005263
    • ST2411134
    • AB0034807
    • X9023
    • MDL: MFCD11505492
    • Inchi: 1S/C6H3BrINO2/c7-4-1-2-5(8)6(3-4)9(10)11/h1-3H
    • InChI Key: XLUAZLDTZYHVSO-UHFFFAOYSA-N
    • SMILES: IC1C=CC(=CC=1[N+](=O)[O-])Br

Computed Properties

  • Exact Mass: 326.83900
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 161
  • Topological Polar Surface Area: 45.8

Experimental Properties

  • Density: 2.349
  • Melting Point: 88-92°C
  • Boiling Point: 320℃ at 760 mmHg
  • PSA: 45.82000
  • LogP: 3.48510

4-Bromo-1-iodo-2-nitrobenzene Security Information

4-Bromo-1-iodo-2-nitrobenzene Customs Data

  • HS CODE:2904909090
  • Customs Data:

    China Customs Code:

    2904909090

    Overview:

    2904909090 Sulfonation of other hydrocarbons\nitrification\Nitrosative derivative(Whether halogenated or not). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS:2904909090 sulphonated, nitrated or nitrosated derivatives of hydrocarbons, whether or not halogenated VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

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4-Bromo-1-iodo-2-nitrobenzene Production Method

4-Bromo-1-iodo-2-nitrobenzene Suppliers

Suzhou Senfeida Chemical Co., Ltd
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(CAS:112671-42-8)4-bromo-1-iodo-2-nitrobenzene
Order Number:sfd13515
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:36
Price ($):discuss personally
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Amadis Chemical Company Limited
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(CAS:112671-42-8)4-Bromo-1-iodo-2-nitrobenzene
Order Number:A847860
Stock Status:in Stock
Quantity:500g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:16
Price ($):319.0
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Additional information on 4-Bromo-1-iodo-2-nitrobenzene

Chemical Profile of 4-Bromo-1-iodo-2-nitrobenzene (CAS No. 112671-42-8)

4-Bromo-1-iodo-2-nitrobenzene, identified by its Chemical Abstracts Service (CAS) number 112671-42-8, is a significant intermediate in modern synthetic organic chemistry. This compound belongs to the class of nitroaromatics, characterized by the presence of both bromo and iodo substituents on a benzene ring, which endows it with unique reactivity and utility in pharmaceutical and materials science applications. The precise arrangement of these functional groups makes it a valuable building block for constructing more complex molecular architectures.

The synthesis of 4-Bromo-1-iodo-2-nitrobenzene typically involves multi-step reactions starting from commercially available aromatic precursors. The introduction of the nitro group at the 2-position is often achieved through nitration, followed by selective halogenation at the 1- and 4-positions. The presence of both bromo and iodo atoms introduces distinct electronic and steric effects, which can be exploited in subsequent transformations. For instance, the iodo group is more reactive in cross-coupling reactions compared to the bromo group, allowing for selective modifications at different positions on the benzene ring.

In recent years, 4-Bromo-1-iodo-2-nitrobenzene has garnered attention in the development of novel pharmaceutical agents. Its structural features make it an excellent candidate for generating biaryl compounds, which are prevalent in many biologically active molecules. Researchers have leveraged its reactivity in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, to construct complex heterocyclic frameworks. These frameworks are often investigated for their potential as kinase inhibitors, anticancer agents, and antimicrobial compounds.

One notable application of 4-Bromo-1-iodo-2-nitrobenzene is in the synthesis of substituted phenols and quinones. The nitro group can be reduced to an amine or hydroxyl group under appropriate conditions, while the halogen atoms provide handles for further functionalization. This versatility has been exploited in designing molecules with enhanced binding affinity to biological targets. For example, derivatives of this compound have been shown to modulate enzyme activity by occupying specific pockets within protein structures.

The pharmaceutical industry has also explored 4-Bromo-1-iodo-2-nitrobenzene as a precursor for developing advanced materials. Its ability to undergo polymerization or incorporation into coordination complexes has led to the creation of novel functional materials with applications in photovoltaics, catalysis, and sensors. The nitro group contributes to electron-withdrawing effects, influencing the electronic properties of resulting polymers or metal complexes. Such materials are being studied for their potential in next-generation electronic devices and energy storage systems.

Recent advancements in computational chemistry have further highlighted the importance of 4-Bromo-1-iodo-2-nitrobenzene as a key intermediate. Molecular modeling studies have revealed that its unique substitution pattern influences both its electronic distribution and steric environment, making it an ideal scaffold for drug discovery efforts. By integrating experimental data with theoretical predictions, researchers can optimize synthetic routes and predict biological activity with greater accuracy.

The use of 4-Bromo-1-iodo-2-nitrobenzene in medicinal chemistry extends beyond small-molecule drug development. It has been incorporated into peptidomimetics and nucleoside analogs, where its aromatic core provides stability while allowing for selective modifications at peripheral positions. This approach has enabled the creation of molecules with improved pharmacokinetic profiles and reduced toxicity compared to traditional scaffolds.

In conclusion, 4-Bromo-1-iodo-2-nitrobenzene (CAS No. 112671-42-8) represents a cornerstone compound in synthetic chemistry with far-reaching implications across multiple disciplines. Its unique structural features and reactivity make it indispensable for constructing complex molecules with pharmaceutical and material science applications. As research continues to uncover new methodologies for its utilization, its significance is expected to grow even further.

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(CAS:112671-42-8)4-bromo-1-iodo-2-nitrobenzene
sfd13515
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
Email
Amadis Chemical Company Limited
(CAS:112671-42-8)4-Bromo-1-iodo-2-nitrobenzene
A847860
Purity:99%
Quantity:500g
Price ($):319.0
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